Perindopril Diketopiperazine is a compound derived from perindopril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and heart failure. Perindopril is a prodrug that is converted in the body to its active form, perindoprilat. The diketopiperazine structure is significant as it represents a class of cyclic dipeptides that can influence the pharmacological properties of compounds.
Perindopril was first synthesized in the 1980s and has since been widely studied for its therapeutic effects. The diketopiperazine derivative, often referred to as impurity F, arises from the degradation of perindopril through intramolecular cyclization and is noted in various pharmaceutical studies and patents .
Perindopril Diketopiperazine falls under the category of angiotensin-converting enzyme inhibitors and is classified as a pharmaceutical impurity due to its formation during the synthesis or degradation of perindopril. Its structure consists of a diketopiperazine ring, which can affect its biological activity and stability.
The synthesis of Perindopril Diketopiperazine typically involves the following methods:
The molecular structure of Perindopril Diketopiperazine features a diketopiperazine ring system, which consists of two carbonyl groups adjacent to nitrogen atoms within a cyclic framework. This structure can be represented as follows:
Perindopril Diketopiperazine can undergo several chemical reactions:
Perindopril Diketopiperazine acts primarily through inhibition of the angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure. By inhibiting this enzyme, it reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure.
Perindopril Diketopiperazine serves several roles in scientific research:
Perindopril Diketopiperazine (DKP) is a critical degradation impurity arising from the angiotensin-converting enzyme (ACE) inhibitor perindopril erbumine. As a cyclized derivative, it exemplifies the stability challenges inherent in peptide-like pharmaceuticals and serves as a key quality indicator in perindopril formulations [2] [8].
Perindopril DKP (chemical name: (S)-ethyl 2-((3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoate) is a bicyclic compound formed through intramolecular cyclization of perindopril. Its molecular formula is C₁₉H₃₀N₂O₄, with a molecular weight of 350.45 g/mol [5] [6]. The structure features:
Table 1: Key Identifiers of Perindopril Diketopiperazine
Property | Value | |
---|---|---|
CAS Number | 129970-98-5 | |
UNII Code | 4N1VIR66DL | |
Molecular Formula | C₁₉H₃₀N₂O₄ | |
Exact Mass | 350.2206 g/mol | |
SMILES Notation | CCCC@HC(=O)OCC | [5] [6] |
Perindopril DKP forms primarily through intramolecular nucleophilic attack, where the secondary amine of perindopril's octahydroindole moiety reacts with the carbonyl of the ethyl pentanoate side chain. This cyclization is favored under specific conditions:
Table 2: Degradation Kinetics of Perindopril Erbumine to DKP
Condition | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂) | Primary Degradant | |
---|---|---|---|---|
pH 2.0, 70°C | 0.0027 ± 0.0003 | 257 hours | Perindoprilate | |
pH 6.8, 70°C | 0.0126 ± 0.0015 | 55 hours | Diketopiperazine (DKP) | [2] |
Pharmaceutical compositions combat DKP formation through:
Perindopril DKP was first characterized in the 1990s as analytical methods identified cyclic dimeric impurities in aged perindopril formulations. Its regulatory significance emerged when stability studies revealed DKP as the dominant degradant under accelerated storage conditions [8]. Key milestones include:
Table 3: Pharmacopeial Specifications for Perindopril DKP
Pharmacopeia | Designation | Acceptance Limit | Testing Method | |
---|---|---|---|---|
European Ph. | Impurity F | ≤0.5% | HPLC-UV (215 nm) | |
USP-NF | Related Compound F | ≤0.3% | HPLC-UV (210 nm) | [5] [6] |
The compound’s inclusion in pharmacopeias reflects evolving regulatory emphasis on stereochemically-defined degradants. Current analytical reference standards (e.g., TRC-P287525) enable precise quantification at 0.1% levels, ensuring formulation compliance [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3